

Technical Guide: Spectroscopic Characterization of -Cyano- -methylacetamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N-Cyano-N-methylacetamide*

CAS No.: 87718-98-7

Cat. No.: B13798277

[Get Quote](#)

Core Pharmacophore & Acetamiprid Metabolite (m/z 97) Executive Summary & Chemical Identity

Target Molecule: [ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">](#)

-Cyano-

-methylacetamide Common Misnomer:

-Cyano-

-methylacetamide (in degradation literature) CAS Registry Number: 160430-64-8 (Refers to Acetamiprid parent; metabolite often unindexed or referred to as IM-1-2/ACET-c) Molecular Formula:

Exact Mass: 97.0640 Da^{[1][2]}

Structural Context

This compound is the primary pharmacophore of the neonicotinoid Acetamiprid.^{[1][2]} In metabolic and environmental degradation studies, the chloropyridyl group is cleaved, leaving this [ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">](#)

-cyanoamidine core.^[1] It is critical to distinguish it from 2-cyano-

-methylacetamide (

, MW 98), a common building block.^[1]

Feature	-Cyano- -methylacetamide	2-Cyano- -methylacetamide
Structure		
Functional Group	Cyanoamidine ()	Cyanoacetamide ()
Molecular Weight	97.12 g/mol	98.10 g/mol
Key MS Peak	m/z 97 ()	m/z 98 ()

Mass Spectrometry (MS) Data

Method: LC-MS/MS (ESI+) or GC-MS (EI) Ionization: Positive Mode^{[1][3]}

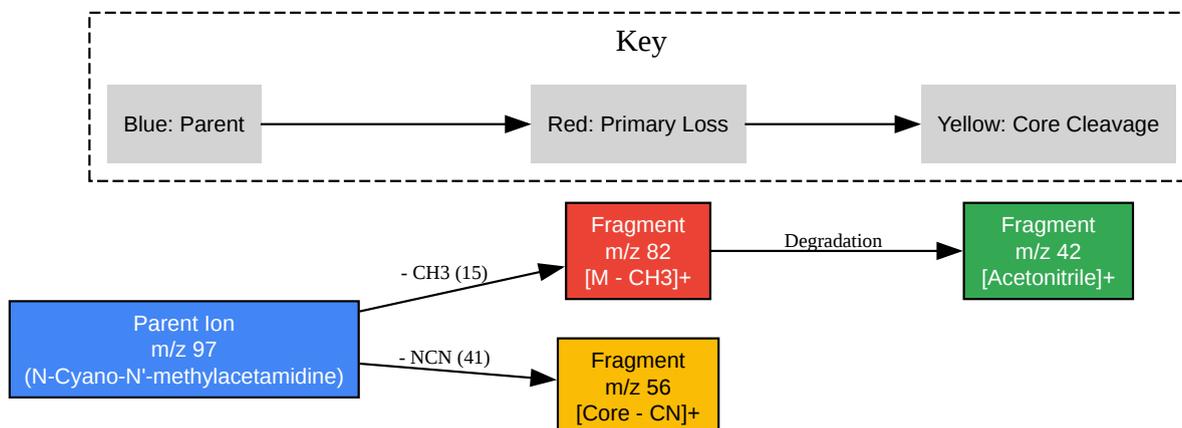
The mass spectrum is the definitive identifier for this compound, distinguishing it from oxidative metabolites.^[1]

Fragmentation Logic (EI / ESI)^{[1][2]}

- Molecular Ion (ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">): m/z 97^[1]
- Base Peak: Varies by energy, typically m/z 56 or 42.^[1]

m/z (amu)	Fragment Assignment	Mechanism
97	ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (ESI) or (EI)	Parent Ion ()
82		Loss of -methyl group (characteristic of -methyl amidines).[1][2]
67	ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">	Secondary fragmentation; loss of imine fragments.[1]
56	ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">	Cleavage of the cyano group (bond rupture).[1]
42	ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (Acetonitrile)	Breakdown of the acetamidine core ().[1]

Fragmentation Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for N-Cyano-N'-methylacetamide under ESI+ conditions.

Infrared Spectroscopy (IR)

Phase: KBr Pellet or ATR (Solid/Oil)[1][3]

The IR spectrum is dominated by the "push-pull" alkene-like character of the cyanoamidine system.[1][3]

Frequency (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">	Intensity	Vibrational Mode Assignment
)		
3250 - 3350	Medium, Broad	stretch.[1][2] Indicates the presence of the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> group.[1][2]
2170 - 2190	Strong, Sharp	ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> Cyano stretch.[1][2] Diagnostic: Shifted to lower freq vs saturated nitriles (2250) due to conjugation with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> .
1580 - 1620	Strong	Imine stretch.[1][2] The "amidinate" character lowers this from typical imine (1650). [1]
1380 - 1420	Medium	ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Methyl deformation (umbrella mode).[1]

700 - 800

Medium

ngcontent-ng-c4120160419=""
_nghost-ng-c3115686525=""
class="inline ng-star-inserted">

Wagging (broad).[1]

Diagnostic Tip: The combination of a nitrile peak at ~2180 ngcontent-ng-c4120160419=""
_nghost-ng-c3115686525="" class="inline ng-star-inserted">

and an imine peak at ~1600

is the fingerprint of the

-cyanoamidine functionality.[1][2]

NMR Spectroscopy Data

Solvent:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

or

Tautomerism: The compound exists primarily in the

-isomer form regarding the

bond, stabilized by an intramolecular H-bond, though

-isomers may appear as minor sets of peaks.[1][2]

NMR (Proton)

Shift (ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted"> ppm)	Multiplicity	Integration	Assignment
8.50 - 9.20	Broad Singlet	1H	N-H. Exchangeable with . Chemical shift varies with concentration/solvent. [1]
2.95 - 3.05	Doublet (ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">)	3H	N-CH ₃ . [1] [2] Couples with the adjacent NH proton. [1] Becomes a singlet upon ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted"> shake.
2.30 - 2.45	Singlet	3H	C-CH ₃ (Acetamide methyl). [1] [2] Distinctly deshielded compared to a standard acetyl methyl (~2. [1] [3] 0) due to the anisotropy. [1]

NMR (Carbon)

Shift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ppm)	Type	Assignment
170.0 - 175.0	Quaternary ()	C=N (Amidine carbon).[1][2] Deshielded, similar to carbonyls but characteristic of guanidine/amidine systems.[1]
116.0 - 118.0	Quaternary (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">)	C N (Cyano group).[1][2]
29.0 - 31.0	Primary (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">)	N-CH ₃ .[1][2]
18.0 - 20.0	Primary ()	C-CH ₃ .

Synthesis & Preparation (Reference)

For analytical standard preparation, the compound is typically synthesized via the reaction of ethyl

-cyanoacetimidate with methylamine.[1][2]

- Precursor: Ethyl [ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">](#)

-cyanoacetimidate is prepared from acetonitrile, ethanol, and cyanamide.[\[1\]\[2\]](#)
- Aminolysis: Reaction with aqueous methylamine at [ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">](#)

[. \[1\]](#)
- Purification: Recrystallization from ethanol/ether.[\[1\]\[3\]](#)

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Synthetic route from acetonitrile to N-Cyano-N'-methylacetamidine.

References

- Acetamidrid Degradation Studies
 - Title: Identification of the cytochrome P450 involved in the degradation of neonicotinoid insecticide acetamidrid in *Phanerochaete chrysosporium*.[\[1\]](#)
 - Source: National Institute of Informatics (NII), Japan.[\[1\]](#)
 - Note: Identifies "N'-cyano-N-methylacetamidine" (m/z 97) as the primary metabolite "ACET-c".[\[1\]\[3\]\[4\]](#)
 - [4\[1\]\[3\]\[5\]\[6\]\[4\]\[7\]\[8\]\[9\]\[10\]](#)
- Photocatalytic Degradation Pathways

- Title: Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamidrid...[1][3]
- Source: MDPI (Agronomy 2024).[1][3][8]
- Note: Confirms the degradation product m/z 97 as "N-cyano-N'-methylacetamide" (nomenclature variant for the amidine).[1][3][7]
- [11\[1\]\[3\]\[6\]\[7\]\[8\]\[10\]](#)
- Chemical Structure & Properties (PubChem)
 - Title: 2-Cyano-N-methylacetamide (Isobaric Impurity Reference).[1][3]
 - Source: PubChem CID 80622.[1][3][12]
 - Note: Provides data for the acetamide isomer (m/z 98) for exclusion purposes.
 - [13\[1\]\[3\]\[6\]\[7\]\[8\]\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. N-\(6-Chloro-3-pyridylmethyl\)-N-cyano-N-methylacetamidine PESTANAL , analytical standard 160430-64-8 \[sigmaaldrich.com\]](#)
- [2. N-\(6-クロロ-3-ピリジルメチル\)-N-シアノ-N-メチルアセタミジン PESTANAL®, analytical standard | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. \(E\)-N-\(6-Chloro-3-pyridyl\)methyl-N'-cyano-N-methylacetamidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com \[pharmacompass.com\]](#)
- [4. shizuoka.repo.nii.ac.jp \[shizuoka.repo.nii.ac.jp\]](#)
- [5. Acetamidrid CAS#: 160430-64-8 \[m.chemicalbook.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. mdpi.com \[mdpi.com\]](#)

- [8. researchgate.net \[researchgate.net\]](#)
- [9. BJOC - Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide \[beilstein-journals.org\]](#)
- [10. Synergistic insecticidal composition containing cyantraniliprole and acetamiprid and application of synergistic insecticidal composition - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [11. Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamiprid and Atrazine under Simulated Sunlight Irradiation \[mdpi.com\]](#)
- [12. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [13. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of -Cyano- -methylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13798277#spectroscopic-data-of-n-cyano-n-methylacetamide-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b13798277#spectroscopic-data-of-n-cyano-n-methylacetamide-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

